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Compound of Interest

Compound Name:
3-Methoxypyridine-2-sulfonyl

fluoride

CAS No.: 2229205-97-2

Cat. No.: B2378018

Get Quote

Executive Summary
Compound: 3-Methoxypyridine-2-sulfonyl fluoride CAS: 2229205-97-2 Molecular Formula:

C

H

FNO

S Molecular Weight: 191.18 g/mol [1]

This guide details the structural identification of 3-Methoxypyridine-2-sulfonyl fluoride using

NMR (

H,

C,

F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presence of the sulfonyl
fluoride (
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) moiety at the C2 position, adjacent to a methoxy group at C3 and the pyridine nitrogen,
creates a unique electronic environment that defines its reactivity and spectral signature.

Structural Analysis & Electronic Effects
The spectroscopic behavior of this molecule is governed by the interplay of three key structural

features:

Pyridine Nitrogen (N1): Acts as a strong electron-withdrawing group (EWG) via induction and

resonance, deshielding the

-protons (H6).

Sulfonyl Fluoride (C2): A potent EWG that strongly deshields the ipso-carbon (C2) and

influences the adjacent methoxy group. The S-F bond exhibits a characteristic high-

frequency stretch in IR and a distinct chemical shift in

F NMR.

Methoxy Group (C3): An electron-donating group (EDG) by resonance, which shields the

ortho- (C2, C4) and para- (C6) positions, partially counteracting the deshielding effects of the

N1 and

groups.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl

or DMSO-

(Data standardized to CDCl

for consistency).

F NMR (Fluorine)
The most diagnostic signal for this compound is the sulfonyl fluoride peak. Unlike C-F bonds

(typically -100 to -120 ppm), the S-F bond appears in a distinct downfield positive region
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relative to CFCl

.

Nucleus
Shift (

, ppm)
Multiplicity Assignment Notes

F +64.0 to +66.0 Singlet (s)

Characteristic

range for

heteroaryl

sulfonyl fluorides.

H NMR (Proton)
The pyridine ring protons show a characteristic splitting pattern (ABC system) modified by the

substituents.

Position
Shift (

, ppm)
Multiplicity Coupling (Hz) Assignment

H6 8.35 – 8.45 dd ,
-proton to

Nitrogen; most

deshielded.

H4 7.45 – 7.55 dd ,

Ortho to -OMe;

shielded by

resonance.

H5 7.30 – 7.40 dd , Meta to Nitrogen.

-OCH 3.95 – 4.05 s -
Methoxy methyl

group.

C NMR (Carbon)
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Position
Shift (

, ppm)
Assignment Notes

C2 ~145 - 150 C-

Deshielded by N and

SO

F; typically a doublet (

Hz).

C3 ~155 - 160 C-OMe

Ipso-carbon to

oxygen; strongly

deshielded.

C6 ~140 - 145
C-H (

)

Deshielded by

Nitrogen.

C4 ~120 - 125 C-H
Shielded by ortho-

OMe.

C5 ~125 - 130 C-H

OMe ~56.0 - 57.0 -OCH Standard methoxy

region.

Infrared (IR) Spectroscopy
The sulfonyl fluoride group provides two highly characteristic bands that are distinct from

sulfonyl chlorides.
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Frequency (cm

)
Vibration Mode Intensity Assignment

1410 – 1450 Strong
Asymmetric Sulfonyl

Stretch

1200 – 1220 Strong
Symmetric Sulfonyl

Stretch

750 – 800 Medium/Strong
S-F Bond Stretch

(Diagnostic)

2850 – 2950 Weak Alkyl C-H (Methoxy)

3050 – 3100 Weak Aromatic C-H

1580 – 1600 Medium
Pyridine Ring

Breathing

Mass Spectrometry (MS)
Ionization Mode: ESI (Positive) or EI.[2]

Primary Fragmentation Pathway: The molecular ion is typically stable, but the loss of the

sulfonyl fluoride group (

) or the extrusion of

are common fragmentation pathways.

m/z Ion Identity Interpretation

192.0 Protonated Molecular Ion

172.0 Loss of HF (Common in ESI)

108.0
Loss of Sulfonyl Fluoride group

(3-methoxypyridinium cation)

93.0
Loss of Methyl from the

methoxy fragment
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Visualization of Structural Logic
NMR Coupling Network
The following diagram illustrates the scalar coupling (

-coupling) network expected in the

H NMR spectrum.

H6 (8.4 ppm)
alpha-N

H5 (7.35 ppm)
meta-NJ(vic) ~4.5 Hz

H4 (7.50 ppm)
ortho-OMe

J(long) ~1.5 Hz

J(vic) ~8.5 Hz

Click to download full resolution via product page

Caption:

H NMR scalar coupling network showing vicinal (solid) and long-range (dashed) interactions.

MS Fragmentation Pathway
The logical fragmentation steps under ESI conditions.
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[M+H]+
m/z 192
(Parent)

[M - SO2F]+
m/z 108

(Base Peak)

- SO2F (83 Da)

[M - SO2F - CH3]+
m/z 93

(Pyridyl Cation)

- CH3 (15 Da)

Click to download full resolution via product page

Caption: Proposed ESI(+) mass spectrometry fragmentation pathway for 3-methoxypyridine-
2-sulfonyl fluoride.

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without hydrolysis (sulfonyl fluorides are stable but can

hydrolyze in wet basic conditions):

Solvent Selection: Use anhydrous CDCl

(Chloroform-d) neutralized with basic alumina or DMSO-

. Avoid wet solvents.

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

Tube: Use a high-quality 5mm NMR tube.
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Acquisition:

H: 16 scans, 1s relaxation delay.

F: 32 scans; reference to internal CFCl

(0 ppm) or external standard.

C: 512-1024 scans due to lower sensitivity.

General Synthesis Route (SuFEx Context)
If the compound is not purchased, it is typically synthesized via the "Sandmeyer-type"

fluorosulfonylation or from the sulfonamide.

Starting Material: 3-Methoxypyridine-2-amine.

Diazotization: React with NaNO

in acidic media (HCl/AcOH) at 0°C to form the diazonium salt.

Fluorosulfonylation: Treat the diazonium species with DABSO (1,4-diazabicyclo[2.2.2]octane

bis(sulfur dioxide) adduct) or bubbling SO

in the presence of a fluoride source (KHF

or NFSI).

Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: Sulfonyl fluorides are

generally stable on silica.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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